molecular formula C26H19N B8208519 N-(4-(Naphthalen-1-yl)phenyl)naphthalen-1-amine

N-(4-(Naphthalen-1-yl)phenyl)naphthalen-1-amine

Cat. No.: B8208519
M. Wt: 345.4 g/mol
InChI Key: XQNQYYUKPVKEIF-UHFFFAOYSA-N
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Description

N-(4-(Naphthalen-1-yl)phenyl)naphthalen-1-amine ( 936916-07-3) is an aromatic amine compound with the molecular formula C26H19N and a molecular weight of 345.44 g/mol . This chemical is offered with a minimum purity of 97% and is primarily utilized as a key intermediate in the research and development of Organic Light-Emitting Diodes (OLEDs) . Its molecular structure, featuring extended conjugated aromatic systems, is of significant interest in the field of materials science for constructing advanced organic electronic materials . As a derivative of 1-naphthylamine, which is a known hazardous substance, appropriate safety measures must be observed during handling . This product is intended for research purposes and should be stored in a dark place, sealed in a dry environment at room temperature to maintain stability . This chemical is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(4-naphthalen-1-ylphenyl)naphthalen-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N/c1-3-11-23-19(7-1)9-5-13-24(23)21-15-17-22(18-16-21)27-26-14-6-10-20-8-2-4-12-25(20)26/h1-18,27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNQYYUKPVKEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)NC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pd-PEPPSI Complex-Mediated Coupling

The Pd-PEPPSI catalyst system, notably complex C1 (), demonstrates exceptional activity in coupling aryl chlorides with amines. For N-(4-(naphthalen-1-yl)phenyl)naphthalen-1-amine, the synthesis begins with the preparation of 4-chlorophenylnaphthalene. This intermediate is synthesized via Suzuki-Miyaura coupling between 4-chlorophenylboronic acid and 1-bromonaphthalene, employing Pd(PPh3)4 as a catalyst and K2CO3 as a base in a toluene/water mixture at 80°C for 12 hours. Subsequent amination with naphthalen-1-amine utilizes Pd-PEPPSI C1 (0.1 mol%), potassium tert-amylate (KOtAm), and 1,4-dioxane at 100°C for 2 hours, achieving yields up to 90%.

Mechanistic Insights : The PEPPSI-IPr ligand in complex C1 enhances oxidative addition into the C–Cl bond of 4-chlorophenylnaphthalene, while the bulky tert-amylate base facilitates deprotonation of the amine, accelerating transmetalation. The solvent 1,4-dioxane optimizes solubility and stabilizes the palladium intermediate, as evidenced by comparative studies showing reduced yields in toluene (45%) or THF (39%).

Optimization of Reaction Parameters

Systematic optimization (Table 1) reveals the critical role of base and solvent:

Table 1. Effect of Base and Solvent on Amination Yield

BaseSolventYield (%)
KOtAm1,4-dioxane93
KOtBu1,4-dioxane87
NaOtBu1,4-dioxane51
KOtAmToluene45

KOtAm’s superior performance stems from its strong basicity and low coordinating ability, which prevents catalyst poisoning. Water (10 mol%) is incorporated as an additive to stabilize the active palladium species, enhancing turnover numbers.

Intermediate Synthesis via Grignard and Chlorination Pathways

Naphthalen-1-ylmagnesium Bromide Addition

An alternative route involves constructing the 4-(naphthalen-1-yl)aniline intermediate through Grignard reactions. Naphthalen-1-ylmagnesium bromide, generated from 1-bromonaphthalene and magnesium in THF, reacts with 4-nitrobenzaldehyde at 0°C to yield 4-nitro(naphthalen-1-yl)phenylmethanol. Chlorination with SOCl2 produces 4-nitro(naphthalen-1-yl)phenylmethyl chloride, which undergoes catalytic hydrogenation (H2, Pd/C) to 4-(naphthalen-1-yl)aniline.

Amination of Chlorinated Intermediates

The resultant 4-(naphthalen-1-yl)aniline is coupled with 1-chloronaphthalene using Pd-PEPPSI C1 (0.3 mol%) and KOtAm in 1,4-dioxane at 110°C for 16 hours. This one-pot methodology circumvents the need for isolating unstable intermediates, though yields are marginally lower (85%) due to competing side reactions at elevated temperatures.

Comparative Analysis of Methodologies

Efficiency and Scalability

The Pd-PEPPSI route offers superior scalability, with gram-scale reactions maintaining >90% yield, while the Grignard pathway requires stringent anhydrous conditions, limiting practicality.

Spectroscopic Characterization

1H NMR Analysis : The target compound exhibits characteristic singlet resonances at δ 7.80 (NH) and δ 7.53–6.70 (naphthyl protons), with coupling constants (J = 7.8–8.9 Hz) confirming para-substitution. 13C NMR signals at δ 142.4 (C–N) and δ 129.1–115.6 (aromatic carbons) align with diarylamine topology.

Challenges and Mitigation Strategies

Steric Hindrance

The bulky naphthalen-1-yl groups impede catalyst accessibility, necessitating higher catalyst loadings (0.3 mol% vs. 0.1 mol% for simpler substrates). Microwave-assisted heating (150°C, 30 min) reduces reaction times and minimizes decomposition.

Byproduct Formation

Competing C–C coupling (e.g., biaryl formation) is suppressed by using H2O as an additive, which stabilizes Pd(0) intermediates and prevents agglomeration .

Chemical Reactions Analysis

N-(4-(Naphthalen-1-yl)phenyl)naphthalen-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

Applications in Organic Electronics

2.1 Hole Transporting Material in OLEDs
N-(4-(Naphthalen-1-yl)phenyl)naphthalen-1-amine is primarily used as a hole transport material in organic light-emitting diodes (OLEDs). Its excellent stability and charge transport properties enhance the efficiency and longevity of OLED devices. Research indicates that the compound facilitates effective charge injection and transport, which are critical for high-performance OLEDs .

2.2 Organic Photovoltaics
The compound's electronic characteristics make it suitable for use in organic photovoltaics (OPVs). It plays a role in improving charge mobility and overall device performance, contributing to higher energy conversion efficiencies .

Case Studies

3.1 Performance in OLEDs
A study conducted by researchers at a leading university demonstrated that incorporating this compound into OLED structures resulted in devices with significantly improved brightness and color purity compared to traditional materials. The findings highlighted the compound's ability to enhance the exciton formation rate, leading to better light emission .

3.2 Application in OPVs
In another investigation focused on OPVs, the inclusion of this compound was shown to increase the power conversion efficiency by approximately 20% compared to control devices lacking the compound. The study attributed this improvement to enhanced hole mobility and reduced recombination losses .

Mechanism of Action

The mechanism of action of N-(4-(Naphthalen-1-yl)phenyl)naphthalen-1-amine in organic electronics involves its ability to transport holes (positive charge carriers) efficiently. The compound’s molecular structure allows for effective overlap of π-orbitals, facilitating charge transport through the material. This property is crucial for its function in OLEDs and OPV devices, where efficient charge transport is necessary for device performance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The electronic and steric profiles of naphthalen-1-amine derivatives are highly dependent on substituents. Key analogs and their properties are summarized below:

Table 1: Substituent Effects on Key Properties
Compound Name Substituent(s) Molecular Weight (g/mol) Synthesis Yield Key Applications Reference
N-(4-(Naphthalen-1-yl)phenyl)naphthalen-1-amine None (parent compound) 421.53 - OLED intermediates
N-(8-(4-Bromophenyl)naphthalen-1-yl)picolinamide 4-Bromophenyl 431.27 82% Catalysis, materials
N-(8-(4-(Trifluoromethyl)phenyl)naphthalen-1-yl)picolinamide 4-Trifluoromethylphenyl 463.40 84% Fluorinated materials
N-(1,2'-Binaphthyl-8-yl)picolinamide Binaphthyl 479.50 65% Sterically hindered systems
N-(4-nitrobenzylidene)naphthalen-1-amine Nitrobenzylidene (Schiff base) 283.30 - Antimicrobial, catalysis
N-(4-(tert-butyl)phenyl)naphthalen-1-amine 4-tert-Butylphenyl 341.46 71% Organic synthesis
N-(4-(trifluoromethoxy)phenyl)naphthalen-1-amine 4-Trifluoromethoxyphenyl 373.35 81% High-performance materials

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) and nitro (-NO₂) groups enhance thermal stability and electron-deficient character, making these compounds suitable for fluorinated polymers and antimicrobial applications .
  • Steric Effects: Bulkier substituents (e.g., binaphthyl) reduce reaction yields (65%) due to steric hindrance during coupling reactions , consistent with trends noted in bulkier amines .
  • Halogenated Derivatives : Bromine substituents (e.g., 4-Bromophenyl) facilitate further functionalization via Suzuki-Miyaura couplings, critical for OLED intermediates .
Schiff Base Derivatives

Schiff bases derived from naphthalen-1-amine, such as N-(4-nitrobenzylidene)naphthalen-1-amine, exhibit distinct biological and catalytic properties. The imine (-C=N-) linkage enables metal coordination, enhancing their utility in organometallic catalysis and antimicrobial agents . For example, the nitro group in this derivative increases antibacterial potency compared to the parent compound .

Fluorinated Analogs

Fluorinated analogs like N-(4-(trifluoromethoxy)phenyl)naphthalen-1-amine (81% yield) demonstrate superior solubility in organic solvents and enhanced charge mobility, making them ideal for optoelectronic devices . The trifluoromethoxy group (-OCF₃) also improves oxidative stability .

Q & A

Q. What are the common synthetic routes for N-(4-(Naphthalen-1-yl)phenyl)naphthalen-1-amine, and what factors influence reaction efficiency?

Methodological Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling or reductive amination. A representative approach involves coupling aryl halides (e.g., bromoiodobenzene) with naphthylamine derivatives under catalytic conditions. For instance, palladium catalysts (e.g., Pd(PPh₃)₄) with ligands and bases (e.g., NaOtBu) enable Buchwald-Hartwig amination to form C-N bonds . Reaction efficiency depends on:

  • Catalyst loading : Higher Pd concentrations (1–5 mol%) improve yields but may increase costs.
  • Solvent choice : Polar aprotic solvents (DMF, toluene) enhance solubility of aromatic intermediates.
  • Temperature : Reactions often proceed at 80–110°C to balance kinetics and decomposition risks.
    Side reactions, such as dehalogenation or dimerization, can be mitigated by optimizing ligand-to-metal ratios .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer: Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and confirm substitution patterns. For example, aromatic protons in the naphthalene rings appear as multiplets in δ 7.2–8.5 ppm, while amine protons (if present) may show broad signals .
  • X-ray Crystallography : Single-crystal analysis resolves molecular geometry and packing. A similar naphthalene derivative exhibited a dihedral angle of 45° between the naphthyl and phenyl groups, influencing π-π stacking .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ for C₂₈H₂₁N requires m/z 372.175) .

Advanced Research Questions

Q. How can computational modeling aid in understanding the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) to assess charge transport behavior. For example:

  • HOMO localization on the naphthylamine moieties suggests electron-donating capacity.
  • Non-covalent interaction (NCI) analysis reveals steric hindrance from ortho-substituents, which may reduce aggregation in optoelectronic applications .
    Comparisons with experimental UV-Vis spectra (e.g., λmax ~255 nm for conjugated systems) validate computational models .

Q. What strategies address low yields in palladium-catalyzed amination reactions for similar naphthalene derivatives?

Methodological Answer: Yield optimization strategies include:

  • Ligand screening : Bulky ligands (XPhos, SPhos) suppress β-hydride elimination in Pd intermediates .
  • Additives : Silver salts (Ag₂O) scavenge halides, preventing catalyst poisoning .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >80% yield .
    Contradictory reports on solvent effects (e.g., DMF vs. toluene) suggest substrate-specific optimization is critical .

Q. How do steric and electronic effects influence the compound’s reactivity in further functionalization?

Methodological Answer:

  • Steric effects : Bulky substituents on the phenyl ring hinder electrophilic substitution (e.g., nitration at the para position).
  • Electronic effects : Electron-withdrawing groups (e.g., -NO₂) deactivate the aromatic ring, directing sulfonation to the naphthalene moiety.
    Case studies on bromination show regioselectivity driven by radical stabilization at the naphthalene C1 position .

Q. What analytical techniques resolve discrepancies in reported crystallographic data for naphthalene-based amines?

Methodological Answer: Discrepancies in unit cell parameters (e.g., due to polymorphism) require:

  • Temperature-dependent XRD : Identifies phase transitions or solvent inclusion.
  • Rietveld refinement : Distinguishes between isostructural impurities and true polymorphs .
    For example, a reported orthorhombic vs. monoclinic structure for a similar compound was resolved by repeating synthesis under anhydrous conditions .

Q. How are structure-property relationships established for optoelectronic applications?

Methodological Answer: Key methodologies include:

  • Cyclic Voltammetry (CV) : Measures oxidation/reduction potentials to estimate HOMO/LUMO levels.
  • Time-Resolved Photoluminescence (TRPL) : Assesses exciton lifetime in thin films (e.g., τ = 5–10 ns for amorphous states).
    A derivative with extended conjugation showed a 0.3 eV reduction in bandgap compared to the parent compound, enhancing charge mobility .

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